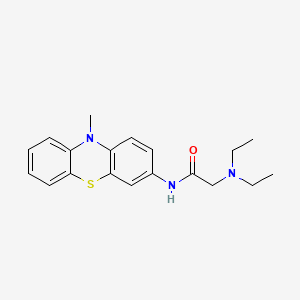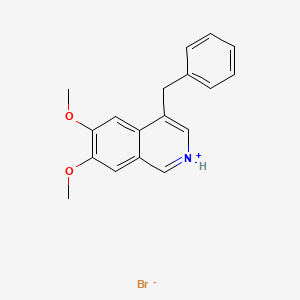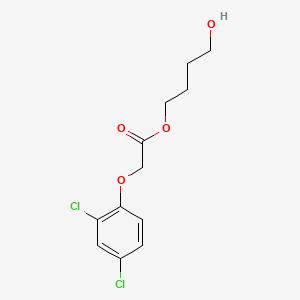
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C20H25ClN2O3 and a molecular weight of 376.877 g/mol. This compound is known for its unique structure, which includes a piperidine ring, an ethyl linker, and a phenoxyphenyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with an appropriate carbamate precursor. One common method involves the reaction of piperidine with 2-phenoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(2-phenylmethoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(2-phenylphenyl)carbamate;chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, is believed to enhance its biological activity compared to similar compounds.
Propiedades
Número CAS |
19447-99-5 |
|---|---|
Fórmula molecular |
C20H25ClN2O3 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-20(24-16-15-22-13-7-2-8-14-22)21-18-11-5-6-12-19(18)25-17-9-3-1-4-10-17;/h1,3-6,9-12H,2,7-8,13-16H2,(H,21,23);1H |
Clave InChI |
MSIGPCPMIQJKBD-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CCOC(=O)NC2=CC=CC=C2OC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)
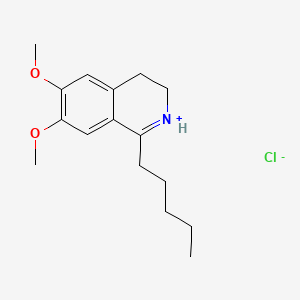
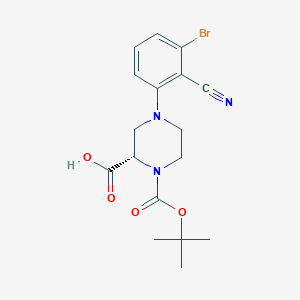
![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
